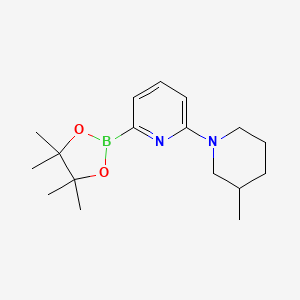
2-(3-Methylpiperidin-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methylpiperidin-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a useful research compound. Its molecular formula is C17H27BN2O2 and its molecular weight is 302.225. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Methylpiperidin-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Methylpiperidin-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Entwicklung von pharmazeutischen Forschungsinhibitoren
Boronsäurederivate, wie die Verbindung , werden oft bei der Entwicklung pharmazeutischer Inhibitoren eingesetzt. Sie können bei der Synthese neuer Verbindungen mit potenziellen therapeutischen Wirkungen eingesetzt werden, z. B. Inhibitoren für Proteine wie HIV-1-Protease oder Kinasen, die an der Entstehung von Krebs beteiligt sind .
Chemische Synthese Suzuki-Miyaura-Kupplung
Diese Verbindungen dienen als Reagenzien bei Suzuki-Miyaura-Kupplungsreaktionen, die in der chemischen Synthese weit verbreitet sind, um Kohlenstoff-Kohlenstoff-Bindungen zu bilden. Dies ist ein entscheidender Schritt bei der Herstellung verschiedener organischer Verbindungen .
Sensoranwendungen
Boronsäuren und ihre Derivate weisen einzigartige Wechselwirkungen mit Diolen und starken Lewis-Basen auf, was sie für Sensoranwendungen nützlich macht. Sie können Teil homogener Assays oder heterogener Detektionssysteme für verschiedene Analyten sein .
Forschungswerkzeuge DYRK1A-Inhibitoren
Sie werden auch bei der Synthese von Analoga eingesetzt, die als Inhibitoren für bestimmte Enzyme wie DYRK1A wirken, einer dual-spezifischen Kinase, die an mehreren zellulären Prozessen beteiligt ist und Auswirkungen auf Krankheiten wie Alzheimer hat .
Katalyse Protodeboronierung
In der Katalyse können diese Verbindungen eine Protodeboronierung durchlaufen, bei der die Bor-Gruppe entfernt wird. Dies kann nützlich sein, um komplexere Moleküle mit spezifischen Strukturmerkmalen zu erzeugen .
MilliporeSigma Thermo Fisher Scientific Royal Society of Chemistry BioMed Central Chemistry
Wirkmechanismus
Target of Action
Boronic esters, in general, are known to be involved in suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by the reaction of organoboron compounds with organic halides .
Mode of Action
The compound likely interacts with its targets through a process known as transmetalation, a key step in Suzuki-Miyaura coupling . In this process, the organoboron compound (such as our compound of interest) transfers an organic group to a metal, in this case, palladium . This forms a new carbon-metal bond and is a crucial step in the formation of the final carbon-carbon bond .
Biochemical Pathways
The suzuki-miyaura coupling reaction, in which this compound likely participates, is a fundamental tool in organic synthesis and is widely used in the synthesis of various organic compounds . The products of these reactions can be involved in numerous biochemical pathways, depending on their structure and functional groups.
Pharmacokinetics
It’s important to note that boronic esters, including the pinacol esters, are generally sensitive to ph and can undergo hydrolysis under mildly acidic or basic conditions . This could potentially affect the compound’s bioavailability and stability in physiological conditions.
Result of Action
The primary result of the compound’s action would be the formation of a new carbon-carbon bond through the Suzuki-Miyaura coupling reaction . This can lead to the synthesis of a wide variety of organic compounds, depending on the other reactants involved in the reaction .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can significantly affect the rate of hydrolysis of boronic pinacol esters . Additionally, the presence of a palladium catalyst and an appropriate organic halide is necessary for the compound to participate in Suzuki-Miyaura coupling reactions .
Eigenschaften
IUPAC Name |
2-(3-methylpiperidin-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BN2O2/c1-13-8-7-11-20(12-13)15-10-6-9-14(19-15)18-21-16(2,3)17(4,5)22-18/h6,9-10,13H,7-8,11-12H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGOABNYRXBZVBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)N3CCCC(C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50671300 |
Source


|
| Record name | 2-(3-Methylpiperidin-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310404-13-7 |
Source


|
| Record name | 2-(3-Methyl-1-piperidinyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1310404-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Methylpiperidin-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50671300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
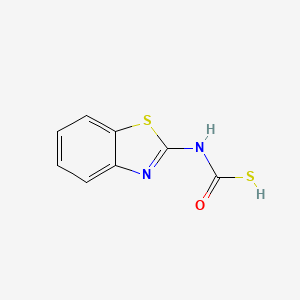
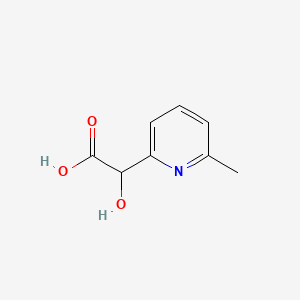
![5-Benzamido-3-{2-[6-(ethenesulfonyl)-1-sulfonaphthalen-2-yl]hydrazinylidene}-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B571742.png)

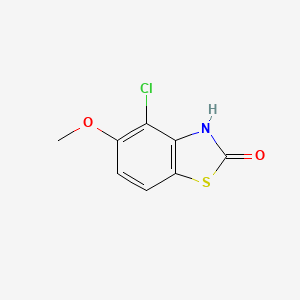
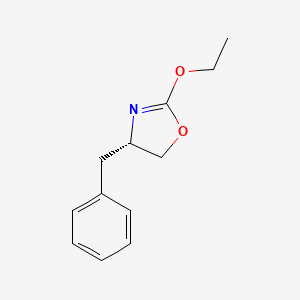
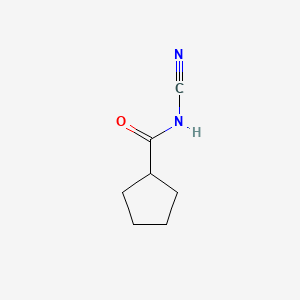
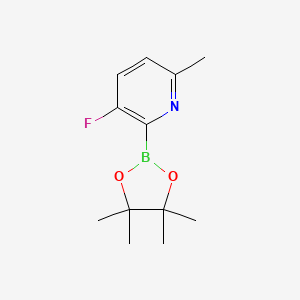

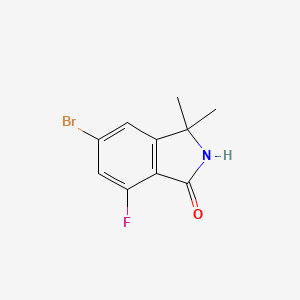

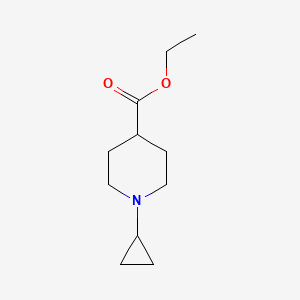
![3h-Imidazo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B571760.png)
